molecular formula C19H18N2OS B12176041 3-(1,3-benzothiazol-2-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

3-(1,3-benzothiazol-2-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Cat. No.: B12176041
M. Wt: 322.4 g/mol
InChI Key: MLNIRTPUFUAQQE-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a complex organic compound that features both benzothiazole and dihydroisoquinoline moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of the Dihydroisoquinoline Moiety: This can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde.

    Coupling of the Two Moieties: The final step involves coupling the benzothiazole and dihydroisoquinoline moieties through a suitable linker, such as a propanone group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.

    Reduction: Reduction reactions could also occur, potentially converting the ketone group to an alcohol.

    Substitution: Various substitution reactions could be performed on the aromatic rings of the benzothiazole and dihydroisoquinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) could be used.

    Substitution: Electrophilic aromatic substitution reactions might involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, compounds with benzothiazole and dihydroisoquinoline moieties are often investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzothiazol-2-yl)-1-phenylpropan-1-one: Similar structure but with a phenyl group instead of the dihydroisoquinoline moiety.

    3-(1,3-benzothiazol-2-yl)-1-(2,3-dihydro-1H-inden-2-yl)propan-1-one: Similar structure but with a dihydroindene moiety.

Uniqueness

The uniqueness of 3-(1,3-benzothiazol-2-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one lies in its combination of benzothiazole and dihydroisoquinoline moieties, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one

InChI

InChI=1S/C19H18N2OS/c22-19(21-12-11-14-5-1-2-6-15(14)13-21)10-9-18-20-16-7-3-4-8-17(16)23-18/h1-8H,9-13H2

InChI Key

MLNIRTPUFUAQQE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCC3=NC4=CC=CC=C4S3

Origin of Product

United States

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